
4-Cyclopentyloxy-3-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-cyclopentyloxy-3-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-3-methylbromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
4-Cyclopentyloxy-3-methylbromobenzene+Zn→4-Cyclopentyloxy-3-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and stabilize the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
THF: Serves as the solvent to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Applied in the modification of biomolecules and the study of biological pathways.
Mécanisme D'action
The mechanism by which 4-cyclopentyloxy-3-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The organozinc compound acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is often facilitated by a palladium catalyst, which activates the substrate and promotes the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent instead of a cyclopentyloxy group.
3-Methylphenylzinc Bromide: Similar structure but lacks the cyclopentyloxy group.
Uniqueness
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrOZn |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-methylbenzene-4-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11;;/h5-6,9,11H,3-4,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IUOCGKDWBHJSCC-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C[C-]=C1)OC2CCCC2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


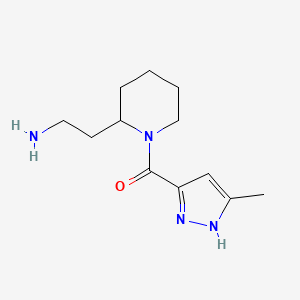

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
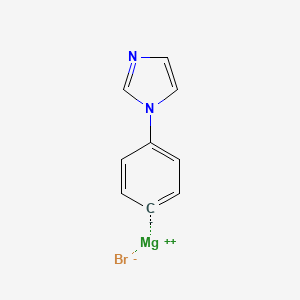
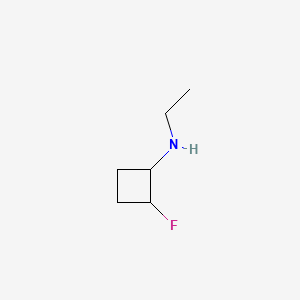
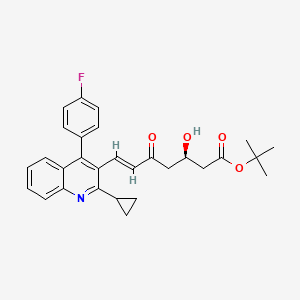

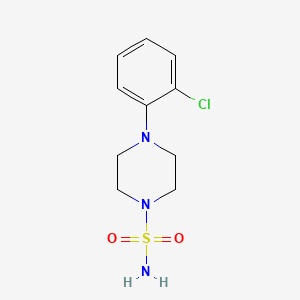

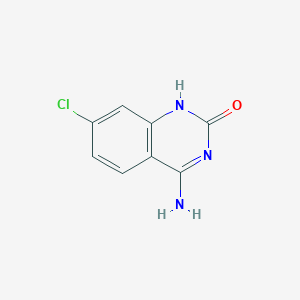

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

